Trifluorosilane

Descripción

Contextualization within Contemporary Inorganic and Organosilicon Chemistry Research

Trifluorosilane holds a significant position in modern inorganic and organosilicon chemistry, serving as a key building block for the synthesis of more complex molecules and materials. cymitquimica.comsolubilityofthings.com In inorganic chemistry, its reactivity is central to the formation of various silicon-based compounds. For instance, it reacts with gaseous chlorine to produce chlorothis compound (B81053) (SiClF₃), a compound used in certain synthetic applications. uva.nl The high reactivity of the Si-H bond in this compound, influenced by the electronegative fluorine atoms, makes it a subject of ongoing research in bond activation and functionalization. researchgate.net

In the field of organosilicon chemistry, this compound is a cornerstone for creating compounds with tailored properties. wikipedia.org It serves as a precursor for a wide range of organosilicon compounds through reactions that functionalize the silicon center. A notable application is in the synthesis of silane (B1218182) coupling agents, which are crucial for enhancing the adhesion between organic polymers and inorganic substrates in composite materials. lookchem.com The presence of the trifluorosilyl group (-SiF₃) can significantly influence the electronic properties and reactivity of organic molecules, a feature that is actively explored in the design of new functional materials. solubilityofthings.com Research has also demonstrated its utility in creating complex cyclic and linear polysilanes, which are investigated for their unique electronic and optical properties. ontosight.aiacs.org

Recent research has delved into the nuanced reactivity of this compound and its derivatives. For example, studies on terphenyltrifluorosilanes have revealed novel reaction pathways upon reduction, leading to the formation of unique silicon-carbon bonded structures. acs.org Furthermore, the development of frustrated Lewis pairs (FLPs) involving silicon-based Lewis acids has opened new avenues for catalysis, where this compound and its derivatives can play a role in activating small molecules. nih.govrsc.organr.frmdpi.comresearchgate.net Computational studies continue to provide deeper insights into the reaction mechanisms and electronic structures of this compound-containing compounds, guiding the rational design of new synthetic methodologies. researchgate.netresearchgate.netcore.ac.uk

Interdisciplinary Significance of this compound in Advanced Scientific Inquiry

The influence of this compound extends far beyond the traditional boundaries of chemistry, finding critical applications in a multitude of scientific and technological fields. researchgate.netnih.gov

Semiconductor Industry: Perhaps the most prominent application of this compound is in the semiconductor industry. cymitquimica.com It is a key precursor gas in chemical vapor deposition (CVD) processes for depositing thin films of silicon-based materials, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), which are fundamental components of integrated circuits and other microelectronic devices. lookchem.comgoogle.com In the selective CVD of tungsten, a crucial process in semiconductor manufacturing, this compound has been identified as a major byproduct, and understanding its formation mechanism is vital for process optimization. aip.orgosti.govaip.org The use of higher-order silanes, for which this compound can be a building block, is also being explored for low-temperature epitaxial growth of silicon-containing films. acs.org

Materials Science: In materials science, this compound is utilized in the synthesis of advanced materials with unique properties. cymitquimica.com Its fluorinated nature can impart desirable characteristics such as enhanced durability and chemical resistance to polymers and coatings. solubilityofthings.com Trifluoro(phenyl)silane, a derivative, is used in the fabrication of advanced polymers and for modifying surface chemistry to improve adhesion. solubilityofthings.com The ability to form complex siloxane networks makes this compound derivatives valuable in creating novel silicon-based materials. solubilityofthings.com

Glass and Fiber Optics: The compound is also employed as a source of silicon in the production of specialty glasses and fiber optics. lookchem.com It facilitates the creation of high-purity glass materials with specific properties like low thermal expansion and high transparency, which are essential for applications in telecommunications and aerospace. lookchem.com

Catalysis: Emerging research has highlighted the potential of this compound as a co-catalyst in organic synthesis. For instance, it has been shown to facilitate the catalytic allylation of aldehydes. sioc-journal.cnwikipedia.org This application underscores its growing importance in developing new and efficient synthetic methodologies.

Biomaterials and Life Sciences: The broader family of organosilicon compounds, for which this compound is a precursor, has applications in the life sciences. They are used in the modification of biomolecules and the development of biocompatible materials for applications such as drug delivery systems and medical devices. While direct applications of this compound in this area are less common, its role in synthesizing the foundational organosilicon structures is significant. For example, this compound-related compounds have been studied for their ability to induce structural transitions in proteins. researchgate.net

The diverse applications of this compound are a testament to its unique chemical properties and its versatility as a molecular building block. Ongoing research continues to uncover new synthetic routes and applications, solidifying its importance in both fundamental and applied scientific inquiry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | SiHF₃ | cymitquimica.com |

| Molar Mass | 86.09 g/mol | cymitquimica.com |

| Appearance | Colorless gas | cymitquimica.com |

| Melting Point | -131 °C | wikipedia.org |

| Boiling Point | -97.5 °C | wikipedia.org |

| Electric Dipole Moment | 1.26 Debye | wikipedia.org |

Table 2: Structural Parameters of this compound

| Parameter | Value | Reference(s) |

| Si-F Bond Length | 1.555 Å | wikipedia.org |

| Si-H Bond Length | 1.55 Å | wikipedia.org |

| ∠FSiF Bond Angle | 110° | wikipedia.org |

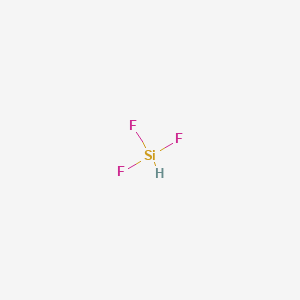

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trifluorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F3HSi/c1-4(2)3/h4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPVEXTUHHUEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[SiH](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3HSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.088 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-71-9 | |

| Record name | Trifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Mechanistic Investigations of Trifluorosilane

Advanced Synthetic Approaches to Trifluorosilane and its Derivatives

The direct synthesis of this compound and its derivatives often involves the reaction of elemental silicon with hydrogen fluoride (B91410) or other fluorinating agents. Research in this area focuses on optimizing reaction conditions to improve yield and selectivity. One notable approach involves the allylation of quinones with allyl(trifluoro)silanes, which provides a direct route to isoprenoid quinones. scribd.com This reaction is typically carried out in a coordinating solvent like formamide (B127407) and is catalyzed by iron(III) chloride. scribd.com The optimization of this process involves careful control of reactant stoichiometry and reaction temperature to maximize the yield of the desired product. scribd.com

Another area of investigation is the palladium-catalyzed cross-coupling reaction between organometallic reagents and organic electrophiles, which is a reliable method for constructing carbon-carbon bonds. sioc-journal.cn While well-developed for aryl- and alkenylsilicon reagents, the cross-coupling of alkylsilicon reagents like this compound derivatives has been less explored due to challenges such as the difficulty in forming the key pentavalent silicon intermediates and the tendency of alkyl palladium intermediates to undergo β-hydride elimination. sioc-journal.cn Research has focused on developing alkylsilicon reagents, such as alkyltrifluorosilanes, that enhance the rate of formation and transformation of these intermediates. sioc-journal.cn

The optimization of reaction conditions for the cross-coupling of alkyltrifluorosilanes with aryl halides has shown that the choice of solvent and the amount of fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), are critical. oup.com Tetrahydrofuran (THF) has been identified as a superior solvent, while both polar aprotic and less polar solvents tend to suppress the reaction. oup.com An excess of TBAF is often required, not only to activate the alkylthis compound but also to trap the tetrafluorosilane byproduct generated during the catalytic cycle. oup.com

Table 1: Optimization of the Cross-Coupling Reaction of 4-Bromoacetophenone with Hexylthis compound (B3175947) oup.com

| Entry | Molar Ratio (Alkylthis compound:TBAF) | Yield of 3a (%) |

| 1 | 2:2 | 75 |

| 2 | 1:2 | 68 |

| 3 | 1:1 | 35 |

| 4 | 2:4 | 78 |

| 5 | 4:4 | 76 |

Reaction conditions: 4-bromoacetophenone (1a), hexylthis compound (2a), Pd(PPh3)4 catalyst, THF, 100 °C.

Reduction-based methods offer an alternative pathway to this compound derivatives. The reduction of terphenyltrifluorosilanes, such as Mes₂C₆H₃SiF₃ and Tip₂C₆H₃SiF₃, with sodium metal has been investigated in detail. acs.org This reaction leads to the insertion of the silicon center into carbon-carbon bonds of the substituent, forming bis-silafluorenyl or silafluorenyl anion species. acs.org The mechanism is proposed to involve highly reactive intermediates, possibly fluorosilylene or disilyne species. acs.org

The choice of reducing agent and solvent significantly impacts the reaction outcome. For instance, the reduction of Mes₂C₆H₃SiF₃ with sodium in THF proceeds to completion within a day, whereas in the less polar solvent ether, the reaction takes several days. acs.org When potassium is used as the reducing agent, the reaction pathway changes, leading to the formation of radical species instead. acs.org This difference is attributed to the formation of a poorly soluble intermediate complex, [2Mes₂C₆H₃SiF₃·3KF], which lowers the concentration of the starting this compound and affects the reaction kinetics. acs.org

Silanes can also act as reducing agents themselves, participating in both ionic and free-radical reduction pathways. gelest.comscribd.com The nature of the groups attached to the silicon atom can be modified to tune its reductive abilities. gelest.com For example, in acid-catalyzed reductions, a silane (B1218182) can provide a hydride to a carbenium ion intermediate. gelest.com Fluoride ion catalysis can also be employed to generate a silane with more hydridic character. gelest.com The Si-H bond strength varies significantly across different silanes, ranging from tris(trimethylsilyl)silane (B43935) on the low-energy end to this compound on the high-energy end, highlighting the electronic influence of the substituents on the silicon center. gelest.comscribd.com

Investigation of Acid- and Base-Catalyzed Bimolecular Displacement Reactions in Fluorosilane Systems

The hydrolysis of fluorosilanes, a key reaction in many of their applications, proceeds through acid- or base-catalyzed bimolecular displacement reactions. researchgate.netrussoindustrial.ru

In acid-catalyzed hydrolysis , the reaction is initiated by the protonation of a hydroxyl or alkoxy group attached to the silicon atom. researchgate.netrussoindustrial.ru This is followed by a bimolecular SN2-type displacement of the leaving group by water. russoindustrial.ru Quantum mechanical studies on the hydrolysis of HSiF₃ and MeSiF₃ show that the activation energy is significantly lower for hydrolysis by a water dimer compared to a water monomer. researchgate.net This is due to the formation of a stable HF-H₂O complex as a product. researchgate.net Solvation in an aqueous medium further lowers the activation energy and makes the reaction thermodynamically more favorable. researchgate.net

Base-catalyzed hydrolysis involves the direct attack of a hydroxyl or silanolate anion on the silicon atom, forming a pentacoordinate intermediate. researchgate.netrussoindustrial.ru This is followed by the bimolecular displacement of an alkoxy group by a hydroxyl group. russoindustrial.ru The presence of electron-withdrawing groups adjacent to the silicon atom dramatically increases the rate of hydrolysis under basic conditions. russoindustrial.ru

The hydrolysis of sterically hindered trifluorosilanes, such as 2,6-Mes₂C₆H₃SiF₃, does not readily lead to the corresponding silanetriol under neutral or basic conditions due to the high Si-F bond strength, which favors condensation over hydrolysis. acs.org However, converting the this compound to a hypervalent fluorosilicate by reacting it with an alkali metal fluoride increases the reactivity of the Si-F bonds. acs.orgacs.orgacs.org This activation allows for the stepwise displacement of fluorine atoms by hydroxyl groups, leading to the formation of difluorosilanol and fluorosilanediol intermediates, and ultimately the silanetriol. acs.orgacs.org

Reaction Intermediates and Transition State Analysis in this compound Formation

The formation of this compound and its derivatives often involves the formation of various reaction intermediates and transition states. In the reduction of terphenyltrifluorosilanes with sodium, speculative but plausible intermediates include fluorosilylene or disilyne species, which would account for the observed C-C bond insertion products. acs.org When potassium is used as the reducing agent, a poorly soluble pentacoordinate fluorosilane complex , [2Mes₂C₆H₃SiF₃·3KF], has been isolated and characterized as an intermediate. acs.org

During the hydrolysis of trifluorosilanes, particularly sterically hindered ones, difluorosilanol and fluorosilanediol have been identified and isolated as intermediates in the stepwise displacement of fluorine atoms. acs.orgacs.org The formation of these intermediates is influenced by the reaction conditions, including the nature of the countercation when using alkali metal fluorides to activate the this compound. acs.org

In the etching of silicon with HF–HNO₃–H₂SO₄ mixtures, this compound is formed as a reaction product. researchgate.net Thermodynamic calculations and subsequent reactions of this compound with the etching solution suggest an intermediate oxidation of this compound, leading to the formation of hexafluorodisiloxane. researchgate.net

Theoretical studies on the hydrolysis of fluorosilanes have analyzed the transition states of the reaction. For the acid-catalyzed hydrolysis of the siloxane bond, the protonation of the siloxane oxygen and the assistance of a base to the nucleophile are key factors in reducing the energy barrier of the reaction. researchgate.net The transition state for hydrolysis by a water dimer is energetically more favorable than that involving a single water molecule. researchgate.net In base-catalyzed hydrolysis, a pentacoordinate intermediate is formed upon nucleophilic attack on the silicon atom. russoindustrial.ru The stability of such pentacoordinate species is a crucial factor in the reaction mechanism. For instance, in the palladium-catalyzed cross-coupling of alkyltrifluorosilanes, the formation of a pentacoordinate silicate is believed to be the active species. oup.com

Quantum Chemical and Computational Investigations of Trifluorosilane

Ab Initio and Density Functional Theory (DFT) Studies on Trifluorosilane.researchgate.netrwth-aachen.deictp-saifr.org

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the properties of molecules like this compound from first principles, without the need for empirical parameters. ictp-saifr.orgethz.ch These methods are crucial for understanding the electronic structure, bonding, and geometry of the molecule.

Electronic Structure Elucidation and Bonding Characteristics, including Hypervalent Interactions.researchgate.netpsu.eduacs.org

Quantum chemical calculations, including ab initio and DFT methods, have been employed to understand the electronic structure and bonding in this compound and related organofluorosilanes. researchgate.netnih.gov These studies reveal the nature of the silicon-fluorine and silicon-hydrogen bonds.

A key aspect of silicon chemistry is the concept of hypervalency, where the silicon atom can engage in more than the traditional four covalent bonds. In the context of this compound derivatives, this is often observed as an intramolecular donor-acceptor interaction, such as a C=O···Si bond. researchgate.net Computational studies have shown that this interaction arises from the donation of electron density from the lone pair of the carbonyl oxygen atom to the vacant σ* antibonding orbitals of the C-Si-F moiety. researchgate.net This type of three-center, four-electron bond is a characteristic feature of hypervalent molecules. psu.edu

The formation of hypervalent complexes is not limited to intramolecular interactions. Trifluorosilanes can also form intermolecular complexes with Lewis bases like pyridine. acs.orgnih.gov The strength of these intermolecular Si···N interactions can be modulated by the electronic properties of both the silane (B1218182) and the interacting amine. acs.orgnih.gov

Conformational Analysis and Molecular Geometry Optimization.researchgate.netresearchgate.nettaltech.ee

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. taltech.ee For molecules with rotatable bonds, such as substituted trifluorosilanes, computational methods can be used to identify the most stable conformations. researchgate.netfrontiersin.org

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. taltech.eeqcware.com For this compound and its derivatives, methods like Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-31G*, 6-311G**) are used to determine optimized geometries, including bond lengths and angles. researchgate.netresearchgate.net For the parent this compound molecule, experimental data provides precise measurements of its geometry. nist.gov

Table 1: Experimental Geometric Parameters for this compound (Data sourced from the Computational Chemistry Comparison and Benchmark DataBase) nist.gov

| Parameter | Value | Units |

| Si-H bond length | 1.455 | Å |

| Si-F bond length | 1.562 | Å |

| F-Si-F bond angle | 108.3 | degrees |

| H-Si-F bond angle | 110.6 | degrees |

This table is interactive. Click on the headers to sort the data.

Energetic Profiles of Reaction Pathways and Transition States.matlantis.comresearchgate.netchemguide.co.uk

Computational chemistry is instrumental in mapping out the energetic landscapes of chemical reactions. chemguide.co.uksavemyexams.comsavemyexams.com This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. matlantis.comsavemyexams.com

For reactions involving silicon compounds, theoretical methods such as second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) are used to obtain accurate energies for reaction barriers. researchgate.net The Nudged Elastic Band (NEB) method is a common technique for finding the minimum energy path and identifying the transition state structure between known reactants and products. matlantis.com

In the context of this compound chemistry, these methods can be applied to study various reaction pathways, such as its decomposition or its interaction with other molecules. For example, quantum chemical calculations have been used to investigate the pyrolysis of related chlorosilanes, identifying the most likely decomposition routes and their associated activation energies. researchgate.net Similarly, studies on the reactions of silylenes with silanes have utilized quantum chemical calculations to confirm the involvement of intermediate complexes and to model the reaction kinetics. acs.org

Molecular Dynamics and Monte Carlo Simulations for this compound Systems.github.iouantwerpen.beepfl.chyoutube.com

While quantum chemical methods are excellent for studying the properties of individual molecules or small clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to investigate the behavior of larger systems and to understand thermodynamic properties. github.iouantwerpen.beepfl.chyoutube.comcecam.org These methods treat atoms as classical particles and use force fields to describe the interactions between them. epfl.ch

MD simulations follow the time evolution of a system by integrating Newton's equations of motion, providing insights into dynamic processes. uantwerpen.beepfl.ch MC simulations, on the other hand, use stochastic methods to sample different configurations of a system, allowing for the calculation of thermodynamic averages. uantwerpen.beyoutube.com

For systems involving silicon and fluorine, MD simulations can be used to study processes like the etching of silicon surfaces by fluorine atoms. uantwerpen.be These simulations can provide information on sticking probabilities, desorption rates, and sputter yields of various species at different temperatures. uantwerpen.be The development of accurate interatomic potentials is crucial for the reliability of such simulations. uantwerpen.be

Theoretical Approaches to Intermolecular Interactions and Dimer Formation involving this compound.

The study of intermolecular interactions is fundamental to understanding the behavior of molecules in condensed phases. Theoretical methods provide a powerful lens through which to examine these forces.

Quantum chemical calculations, particularly DFT and ab initio methods, are used to investigate the formation of dimers and larger clusters of this compound and its derivatives. researchgate.net These studies can quantify the strength of intermolecular bonds, such as the Si-F···Si interactions that can lead to dimerization. researchgate.net The formation and stability of such dimers can be influenced by the surrounding medium, with polar solvents often disfavoring dimerization. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is a particularly useful method for decomposing the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. nih.govmdpi.com This allows for a detailed understanding of the nature of the intermolecular bonding.

Computational Modeling of Silicon-Fluorine Bond Dynamics.

The dynamics of the silicon-fluorine bond are a key area of computational study, with implications for understanding reactivity and material properties. Density functional theory (DFT) methods have been utilized to develop theoretical models of the hydrolysis of organofluorosilanes. nih.gov These models can correlate the calculated Si-F bond lengths in the starting material and intermediate structures with experimentally determined hydrolytic stabilities. nih.gov

Furthermore, computational studies have investigated the dissociative chemisorption of fluorine molecules on silicon surfaces. arxiv.org These quantum chemistry models have shown that the breaking of Si-Si bonds and the subsequent incorporation of fluorine atoms are dependent on the crystal orientation of the silicon surface, leading to anisotropic etching rates. arxiv.org The reaction barriers for these processes can be calculated, providing insight into the kinetics of silicon-fluorine bond formation and breaking at a fundamental level. arxiv.org

Advanced Spectroscopic Characterization of Trifluorosilane and Its Derivatives

Vibrational Spectroscopy of Trifluorosilane: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for investigating the molecular vibrations of this compound (HSiF₃) and its derivatives. stellarnet.usksu.edu.sa These methods provide a "chemical fingerprint" based on how a molecule's bonds absorb or scatter infrared radiation. stellarnet.us For a vibration to be IR active, it must induce a change in the molecule's dipole moment, while a change in polarizability is required for a vibration to be Raman active. ksu.edu.sa

Studies on this compound and related molecules, such as (3,3,3-trifluoropropyl)trimethoxysilane and 2-chloroethyl this compound, have utilized both IR and Raman spectroscopy to assign normal modes of vibration. researchgate.netresearchgate.netnih.gov These assignments are typically based on band contours, depolarization values in Raman spectra, and comparisons with group frequencies of similar molecules. researchgate.net For instance, in derivatives like 2-chloroethyl this compound, vibrational spectra have revealed the presence of multiple conformers (anti and gauche) in the vapor and liquid phases. researchgate.net The fundamental vibrational frequencies for this compound have been compiled and selected based on careful analysis of spectral data and normal-coordinate analyses. nist.gov

Anharmonic Force Field Calculations and Spectroscopic Parameter Prediction

Modern computational chemistry provides powerful tools for predicting and refining spectroscopic data. For this compound, ab initio calculations have been employed to determine its quadratic, cubic, and semidiagonal quartic force fields. tandfonline.comtandfonline.com These calculations, often performed at a high level of theory such as Møller-Plesset perturbation theory (MP2) with large basis sets, allow for the prediction of various spectroscopic constants. tandfonline.comtandfonline.com

The calculated anharmonic force field enables the prediction of rovibrational interaction parameters and other spectroscopic constants that are in good agreement with available experimental data from high-resolution infrared and microwave spectroscopy. tandfonline.com Discrepancies between calculated and experimental values can often be explained by specific molecular interactions. tandfonline.com This theoretical approach is crucial for refining the understanding of molecular structure and dynamics, confirming the accuracy of the ab initio force field and validating the theoretical models used to describe the molecule's rovibrational behavior. tandfonline.comtandfonline.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for HSiF₃ This table presents a comparison of experimentally observed fundamental vibrational frequencies for this compound with those calculated using ab initio methods.

| Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) nist.gov | Calculated Frequency (cm⁻¹) tandfonline.com |

|---|---|---|---|---|

| ν₁ | A₁ | Si-H stretch | 2321 | 2316 |

| ν₂ | A₁ | SiF₃ symmetric stretch | 855 | 848 |

| ν₃ | A₁ | SiF₃ symmetric deformation | 493 | 492 |

| ν₄ | E | SiF₃ degenerate stretch | 1009 | 1010 |

| ν₅ | E | H-Si-F bend | 730 | 731 |

| ν₆ | E | SiF₃ degenerate deformation | 367 | 367 |

Matrix-Isolation Spectroscopy of this compound Photolysis Products

Matrix-isolation is a technique where highly reactive species are trapped and studied in a cryogenic matrix of an inert gas, such as argon. ruhr-uni-bochum.deebsco.com This method allows for the direct spectroscopic observation of unstable molecules, free radicals, and reaction intermediates generated through processes like photolysis. ebsco.comresearchgate.net

The vacuum-ultraviolet photolysis of this compound (HSiF₃) suspended in an argon matrix at low temperatures (e.g., 14°K) has been investigated. dntb.gov.uarsc.org These experiments lead to the cleavage of the Si-H bond, generating the trifluorosilyl (SiF₃) free radical. dntb.gov.uarsc.org The infrared spectrum of the SiF₃ radical, isolated within the matrix, can then be recorded and analyzed. rsc.org This technique has been instrumental in characterizing the vibrational frequencies and structure of this important reactive intermediate, which would be difficult to study under normal conditions due to its high reactivity. researchgate.netrsc.org

Rotational Spectroscopy of this compound: Microwave Investigations

Microwave spectroscopy is a high-resolution technique that probes the pure rotational transitions of molecules in the gas phase. dtic.mil It provides extremely precise data on the moments of inertia of a molecule, from which its geometric structure can be determined with high accuracy. rsc.org

Pure rotational spectra have been measured for this compound (HSiF₃) and several of its isotopic species (e.g., ²⁹SiF₃H, ³⁰SiF₃H, HSiF₃) and derivatives, including trifluorochlorosilane (SiF₃Cl), trifluorobromosilane (SiF₃Br), and methylthis compound (B1581886) (SiF₃CH₃). rsc.orgdntb.gov.uaaip.org The analysis of these spectra, including transitions in various excited vibrational states, yields precise rotational constants and centrifugal distortion coefficients. rsc.orgreading.ac.uk Double resonance experiments have been used to confirm assignments of complex spectra, particularly for excited vibrational states. reading.ac.uk

Determination of Molecular Constants and Equilibrium Structures

The primary data obtained from microwave spectroscopy are the rotational constants (B₀), which are inversely related to the molecule's moments of inertia. dntb.gov.uaaip.org By measuring the spectra of multiple isotopic species, the positions of the atoms can be precisely located, leading to the determination of the equilibrium structure (rₑ)—the bond lengths and angles that correspond to the minimum of the potential energy surface. reading.ac.uk

For this compound, a combination of experimental microwave data and rovibrational interaction parameters derived from ab initio anharmonic force field calculations has been used to determine a highly accurate semi-experimental equilibrium structure. tandfonline.comreading.ac.uk This approach corrects the ground-state rotational constants for the effects of zero-point vibrations, providing a more accurate geometry than can be obtained from experimental data alone. tandfonline.comresearchgate.net The resulting structures show excellent agreement with purely ab initio equilibrium geometries. tandfonline.comtandfonline.com

Table 2: Equilibrium Structure of this compound and its Halogenated Derivatives This table displays the determined equilibrium bond lengths (in Ångströms, Å) and bond angles (in degrees, °) for this compound and its chloro and bromo derivatives based on microwave spectroscopy data.

| Molecule | Bond | Bond Length (Å) | Angle | Angle (°) | Reference |

|---|---|---|---|---|---|

| HSiF₃ | Si-H | 1.4468 (±0.005) | ∠HSiF | 110.64 (±0.3) | reading.ac.uk |

| Si-F | 1.5624 (±0.001) | ∠FSiF | 108.35 (±0.02) | reading.ac.uk | |

| ClSiF₃ | Si-Cl | 1.989 (±0.018) | ∠FSiF | 108.5 (±1) | aip.org |

| Si-F | 1.560 (±0.005) | aip.org | |||

| BrSiF₃ | Si-Br | 2.153 (±0.018) | ∠FSiF | 108.5 (±1) | aip.org |

| Si-F | 1.560 (±0.005) | aip.org |

Nuclear Quadrupole Coupling Analysis in Halogenated Silanes

When a molecule contains a nucleus with a nuclear spin I ≥ 1 (e.g., ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), the nuclear electric quadrupole moment of that nucleus can interact with the electric field gradient at its location. aps.orgnumberanalytics.com This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels, which can be observed as a hyperfine structure in the microwave spectrum. aps.org

The analysis of this hyperfine structure in the rotational spectra of halogenated silanes like SiF₃Cl and SiF₃Br allows for the determination of the nuclear quadrupole coupling constants (eQq). dntb.gov.uaaip.org These constants provide valuable information about the electronic environment around the quadrupolar nucleus, offering insights into the nature of the chemical bond, including its ionic and covalent character. psu.edu Theoretical calculations using methods like SCF-MS-Xα have been shown to yield good agreement with experimentally observed halogen nuclear quadrupole coupling constants. psu.edu

Table 3: Nuclear Quadrupole Coupling Constants (eQq) for Halogenated this compound Derivatives This table lists the experimentally determined nuclear quadrupole coupling constants (in Megahertz, MHz) for chlorine and bromine nuclei in this compound derivatives.

| Molecule | Nucleus | eQq (MHz) | Reference |

|---|---|---|---|

| SiF₃Cl | ³⁵Cl | -43 | dntb.gov.uaaip.org |

| SiF₃Br | ⁷⁹Br | 440 | dntb.gov.uaaip.org |

| ⁸¹Br | 370 | dntb.gov.uaaip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds in solution. scielo.org.zaipb.pt By probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, ¹⁹F, and ²⁹Si), NMR provides detailed information about a molecule's connectivity and three-dimensional structure. ipb.pt Advanced 2D NMR techniques are particularly powerful for unraveling the structures of complex molecules where 1D spectra may show significant signal overlap. scielo.org.za

For this compound derivatives, multinuclear NMR is essential. ¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atoms. ncsu.edu ²⁹Si NMR spectroscopy is a powerful tool for identifying different silicon-containing species in a mixture, as the ²⁹Si chemical shifts are characteristic of the silicon atom's coordination and bonding environment. researchgate.net For example, in studies of derivatives like 2-chloroethyl this compound, vibrational spectroscopy identified different conformers, and NMR would be the complementary technique to characterize these structures in solution. researchgate.net Similarly, for compounds like (3,3,3-trifluoropropyl)trimethoxysilane, NMR analysis is critical for confirming the structure and monitoring its transformation in processes like sol-gel formation. researchgate.netnih.gov The combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR provides a comprehensive picture for the unambiguous structural assignment of this compound derivatives. ipb.pt

Reaction Kinetics and Mechanistic Pathways of Trifluorosilane Transformations

Gas-Phase Reaction Kinetics of Trifluorosilane Decomposition

Direct experimental data on the gas-phase thermal decomposition kinetics of this compound (HSiF3) is not extensively documented in publicly available literature. However, the decomposition mechanisms can be inferred by analogy to more thoroughly studied silanes, such as monosilane (SiH4) and various chlorosilanes. capes.gov.br The pyrolysis of silanes is known to be a complex process involving both homogeneous gas-phase reactions and heterogeneous steps on reactor walls. researchgate.netacs.org

For substituted silanes, thermal decomposition can proceed through several primary pathways. One common mechanism is the elimination of a stable molecule to form a silylene, a divalent silicon species. For this compound, this would likely involve the elimination of hydrogen fluoride (B91410) (HF) or molecular hydrogen (H2). Theoretical studies on related chlorosilanes, such as trichlorosilane (B8805176) (SiHCl3), show that decomposition can occur via the elimination of HCl to produce dichlorosilylene (B1217353) (SiCl2) or H2 to produce trichlorosilyl (B107488) radical (SiCl3). capes.gov.br By analogy, the decomposition of HSiF3 could proceed via:

Reaction 1 (HF elimination): HSiF3 → SiF2 + HF

Reaction 2 (H2 elimination): HSiF3 → SiF3 + H (less likely as a primary step) or 2 HSiF3 → H2 + F3Si-SiF3 (bimolecular)

The decomposition of silane (B1218182) derivatives often involves radical chain mechanisms, especially at higher temperatures. researchgate.net These processes are characterized by initiation, propagation, and termination steps. For instance, the thermal decomposition of 3,3,3-trifluoropropylthis compound is understood to proceed via a complex radical-chain mechanism. While this involves a more complex molecule, it highlights the tendency of fluorinated silanes to engage in radical reactions.

The process of silane pyrolysis is known to produce higher-order silanes through the insertion of silylene intermediates. acs.orgnih.gov For example, the pyrolysis of monosilane generates disilane (B73854) (Si2H6) and trisilane (Si3H8). acs.org A similar pathway could be active for this compound, where the insertion of difluorosilylene (SiF2) into a HSiF3 molecule could lead to the formation of higher-order fluorosilanes.

Heterogeneous Catalytic Reaction Mechanisms involving this compound

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with gas or liquid reactants. chemguide.co.uksavemyexams.com The mechanism generally proceeds through a sequence of steps: adsorption of reactants onto the catalyst surface, reaction between adsorbed species, and desorption of products. savemyexams.comchemistrystudent.com

While this compound itself is not a common catalytic feedstock, related organotrifluorosilanes are employed in various transition-metal-catalyzed reactions. These reactions provide insight into the potential catalytic pathways for HSiF3. A notable example is the Hiyama cross-coupling reaction, which couples organosilicon compounds with organic halides. Nickel-catalyzed Hiyama coupling of secondary alkyl halides has been demonstrated with phenylthis compound (B1582143) as the coupling partner. nih.gov

Base catalysts are also known to promote reactions of hydrosilanes. Alkali metal hydrides and alkoxides can catalyze the disproportionation of organosilanes like phenylsilane (B129415), leading to the formation of silane (SiH4) and other phenylsilane derivatives. researchgate.net This suggests that HSiF3 could undergo similar base-catalyzed redistribution reactions.

Furthermore, the dehydrogenation and condensation of monosilane to form disilane and trisilane can be achieved using complex catalysts containing platinum, rhodium, or ruthenium. google.com The proposed mechanism involves the oxidative addition of the Si-H bond to the metal center, facilitating the formation of Si-Si bonds upon desorption. google.com This type of catalytic cycle could potentially be applied to this compound for the synthesis of fluorinated polysilanes.

| Reaction Type | This compound Derivative | Catalyst System | Reactant | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Hiyama Cross-Coupling | Phenylthis compound | NiCl2·glyme / norephedrine | Cyclohexyl iodide | Coupling of an organosilane with an organic halide. | nih.gov |

| Disproportionation | Phenylsilane (analogue) | Alkali metal alkoxides/hydrides (e.g., LiAlH4) | - | Base-catalyzed redistribution of substituents on silicon. | researchgate.net |

| Dehydrogenative Condensation | Monosilane (analogue) | Ruthenium complex (e.g., RuCl2(PPh3)3) | - | Oxidative addition of Si-H bond to the metal center. | google.com |

Photochemical and Plasma-Induced Reaction Mechanisms of this compound

Photochemical and plasma-induced reactions involve the excitation of molecules by photons or energetic electrons, leading to bond dissociation and the formation of highly reactive species such as radicals and ions. rsc.org In plasma environments, electron collisions with precursor molecules are the primary drivers of chemical transformations. tue.nl

The plasma chemistry of silane (SiH4) has been studied extensively for applications like plasma-enhanced chemical vapor deposition (PECVD). rsc.orgtue.nl In silane-containing plasmas, electron impact dissociation leads to various neutral and ionic fragments, with the SiH3 and SiH2 radicals being key species. rsc.org These radicals can then participate in gas-phase reactions to form higher silanes or adsorb onto surfaces to contribute to film growth. rsc.org

For this compound, similar plasma-induced reaction mechanisms are expected. Energetic electrons in the plasma can induce dissociation of HSiF3 through various channels:

Electron Impact Dissociation: e⁻ + HSiF3 → SiF3• + H• + e⁻

Electron Impact Dissociation: e⁻ + HSiF3 → SiF2 + HF + e⁻

Electron Impact Ionization: e⁻ + HSiF3 → HSiF3⁺ + 2e⁻

Studies of laser-induced breakdown in trisilane (Si3H8) have shown the formation of excited atomic H and Si, as well as ionic fragments, indicating the extensive fragmentation that occurs in a high-energy plasma environment. aip.org The plasma chemistry in a system containing HSiF3 would thus be characterized by a complex mixture of radicals (e.g., SiF3•, H•), silylenes (SiF2), ions, and stable molecules, all contributing to subsequent gas-phase and surface reactions.

The photochemistry of this compound has been investigated using vacuum-ultraviolet (VUV) photolysis, a technique that uses high-energy photons to induce chemical reactions. nih.gov Seminal work in this area involved the VUV photolysis of this compound suspended in inert gas matrices (like argon or nitrogen) at cryogenic temperatures (14 K).

In these experiments, evidence strongly indicated that the primary photochemical event is the detachment of a hydrogen atom, leading to the formation and stabilization of the trifluorosilyl (SiF3) free radical. The identification of the SiF3 radical was confirmed through the observation of its vibrational fundamentals in the infrared spectrum of the photolyzed sample. The appearance of two distinct stretching fundamentals confirmed that the SiF3 radical has a non-planar (pyramidal) geometry.

The table below summarizes the key infrared absorptions observed after the photolysis of HSiF3 in an argon matrix, which are attributed to the newly formed SiF3 radical and other products.

| Observed Frequency (cm⁻¹) | Assignment |

|---|---|

| 954 | SiF₃ |

| 832 | SiF₃ |

| 406 | SiF₃ |

| 290 | SiF₃ |

Data sourced from a matrix-isolation study of the vacuum-ultraviolet photolysis of this compound.

This direct observation of H-atom detachment provides a fundamental insight into the primary photochemical reaction pathway of this compound.

Surface-Initiated Reaction Pathways in Silicon-Containing Systems involving this compound

This compound is a key species in certain surface-initiated reactions, most notably the wet chemical etching of silicon. In the etching of crystalline silicon using mixtures of hydrofluoric acid (HF), nitric acid (HNO3), and sulfuric acid (H2SO4), this compound has been identified as a major reaction product, particularly in sulfuric-acid-rich solutions. tuwien.atresearchgate.net

The mechanism of its formation is a surface-initiated process that deviates from previously accepted models. researchgate.net The key steps are believed to be:

Oxidation: The silicon surface is oxidized by strong oxidizing agents in the solution, such as nitrosyl ions (NO⁺), which are prevalent in acidic environments. researchgate.net This creates partially oxidized silicon atoms on the surface.

Nucleophilic Attack: Fluoride ions (F⁻) from the hydrofluoric acid act as nucleophiles, attacking the electropositive silicon atoms on the surface.

Formation of Si-F Surface Groups: This attack leads to the formation of silicon-fluorine bonds on the crystal surface. Investigations of silicon surfaces after etching in these mixtures revealed a fluorine-terminated surface rather than the Si-H terminations seen with other etching solutions. tuwien.atresearchgate.net

Release of this compound: As the etching proceeds, HSiF3 is formed and released into the solution.

Research on Trifluorosilane As a Precursor in Advanced Materials Science

Development of Fluorinated Silicon Compounds for Electronic Materials Research

The development of fluorinated silicon compounds is crucial for advancing electronic materials, and trifluorosilane serves as a key precursor in this area. Its applications are particularly notable in the semiconductor industry for the deposition of silicon-based films cymitquimica.com. The incorporation of fluorine into silicon materials, such as silicon oxide, can modify their properties to be advantageous for electronic applications. For instance, fluorinated silicon oxide films, often referred to as F-Oxide, are investigated as low dielectric constant interlevel dielectric materials to enhance switching performance in ultra-large-scale integration (ULSI) devices ispc-conference.org.

Research has shown that using direct Si-F bonding precursors during plasma-enhanced chemical vapor deposition (PECVD) can produce F-Oxide films with improved stability ispc-conference.org. The presence of fluorine in amorphous silicon films (a-Si:H) has also been studied for photovoltaic applications. However, research indicates that co-deposition with fluorine can lead to the presence of bulk oxygen in the films, which may contribute to inconsistencies in the material's properties nasa.gov. The strong fluorine content of this compound makes it a highly reactive and potent source for creating these fluorinated compounds cymitquimica.com.

Role in Chemical Vapor Deposition (CVD) for Advanced Thin Film Development

Chemical Vapor Deposition (CVD) is a fundamental technique for producing high-quality, high-performance thin films used in microfabrication and other advanced applications najah.eduyoutube.comlouisville.edu. In this process, a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit najah.edu. This compound is utilized as such a precursor in CVD processes for creating specialized silicon-based thin films cymitquimica.com. The choice of precursor is critical as it influences the film's properties, deposition rate, and the conditions required for the process.

The versatility of CVD allows for the fabrication of a wide range of polymer and inorganic thin films by creating vapors of constituent materials that condense on a substrate najah.eduresearchgate.net. This solventless, vapor-phase deposition method is essential for integrating thin films into micro- and nanodevices researchgate.net.

This compound is a key precursor in research focused on depositing fluorinated silicon films. The direct incorporation of fluorine into silicon oxide films via precursors with Si-F bonds has been shown to enhance film stability ispc-conference.org. While studies often utilize precursor combinations like SiH₄/SiF₄/O₂ in high-density plasma (HDP) CVD systems, the fundamental goal is to integrate fluorine into the silicon oxide matrix ispc-conference.org. The use of fluorosilane precursors is desirable for modifying surface hydrophobicity, which is critical for preventing undesired protein adsorption or cell interactions in biomedical micro- and nanodevices researchgate.net. Vapor phase deposition of various fluoroalkylsilanes has been investigated to create these functionalized surfaces researchgate.netresearchgate.net. Research into fluorinated amorphous silicon for photovoltaic devices also relies on fluorine-containing precursors to create doped material layers nasa.gov.

A significant area of research in silicon-based film deposition is the simultaneous achievement of high deposition rates and low process temperatures. Low-temperature epitaxy (below 700°C) is highly desirable for advanced semiconductor applications to prevent the alteration of existing device structures on a wafer uliege.beprinceton.edu. However, obtaining high growth rates at these temperatures is challenging uliege.beprinceton.edu.

To overcome this, researchers have investigated higher-order silanes and alternative precursors. While conventional precursors like silane (B1218182) (SiH₄) and dichlorosilane (B8785471) show low growth rates at reduced temperatures, higher-order silanes such as disilane (B73854) (Si₂H₆), trisilane (Si₃H₈), and neopentasilane (B600054) are known to enhance epitaxial growth rates significantly princeton.eduresearchgate.net. For example, neopentasilane has enabled silicon growth rates of over 100 nm/min at 600°C princeton.eduresearchgate.net. Similarly, using trisilane as a precursor has demonstrated the ability to deposit heavily doped epilayers at 600°C with growth rates as high as 55 nm/min uliege.be. The use of halogenated precursors like trichlorosilane (B8805176) has also been explored for low-temperature epitaxy sakura.ne.jp. This established trend of exploring alternative silane precursors to improve deposition characteristics provides the context for the potential use of this compound to achieve similar goals, particularly when fluorine incorporation is also desired.

| Precursor | Deposition Temperature (°C) | Growth Rate (nm/min) |

| Neopentasilane | 600 | > 100 |

| Trisilane | 600 | 55 |

| Dichlorosilane | 700 | ~10 |

| Trichlorosilane | ~400 | ~1800 (30 nm/s) |

This table presents data on deposition rates for various silane precursors to illustrate the research trend towards achieving high growth rates at low temperatures.

Laser Direct Writing (LDW) is a technique used for the fabrication of micro- and nano-scale structures without the need for masks mdpi.com. The process often involves the laser-induced pyrolytic decomposition of a precursor gas to deposit material in a precise, localized manner aip.org. This method has been successfully used to create micron-sized silicon lines from the decomposition of trisilane (Si₃H₈) aip.org. In such studies, the silicon deposition rate achieved using trisilane was found to be significantly higher than that obtained with silane, making it a prime candidate for this application aip.org.

The technique is not limited to pure silicon; it is also employed for patterning silicon oxide on silicon substrates and for thermochemical writing on bi-layer films like Si/Ti mdpi.commdpi.comresearchgate.net. Two-photon direct laser writing, an additive fabrication process, uses focused laser pulses to polymerize a liquid-phase photoresist, enabling the creation of arbitrary 3D structures with nanometer accuracy nih.gov. The use of various silane precursors is central to these deposition techniques, highlighting the potential role of this compound as a precursor in LDW, especially for applications requiring the direct writing of fluorinated silicon or silicon oxide structures.

Role as Precursor in the Synthesis of Silicon-Based Nanomaterials

This compound is a relevant precursor for the synthesis of silicon-based nanomaterials, a field driven by the unique optoelectronic and chemical properties of these materials nih.gov. The synthesis of functional silicon nanomaterials can be broadly categorized into "top-down" and "bottom-up" methods frontiersin.org. Bottom-up approaches often rely on the chemical conversion of molecular precursors, such as silanes, into nanoparticles frontiersin.org.

For instance, a facile procedure for producing ultra-fine silicon nanoparticles involves the polycondensation of trichlorosilane (HSiCl₃) to create a sol-gel precursor, which is then annealed and etched nih.gov. This method allows for the synthesis of nanoparticles with controlled diameters between 1 and 5 nm nih.gov. Other research has explored the synthesis of silica (B1680970) nanoparticles from precursors like 3,3,3-propyl(trifluoro)trimethoxysilane researchgate.net. While some aqueous synthesis routes using precursors like (3-aminopropyl) triethoxysilane (B36694) have been investigated, thorough characterization suggests that the resulting materials may be a mixture of silica and carbon quantum dots rather than pure silicon nanoparticles . The established use of halogenated and functionalized silanes as precursors underscores the applicability of this compound for creating silicon-based or fluorinated silica nanomaterials.

Functional Monomer in Molecular Imprinting and Nanocomposite Materials Research

In molecular imprinting, functional monomers play a critical role by forming a pre-polymerization complex with a template molecule nih.govresearchgate.net. This process creates "memory sites" in a polymer matrix, resulting in materials with a predetermined specificity for the template molecule nih.gov. Silane-based compounds are often used as functional monomers due to their ability to interact with template molecules and subsequently form a stable, cross-linked siloxane network nih.gov.

Examples of functional silane monomers used in molecular imprinting include 3-(aminopropyl)triethoxysilane and 3-isocyanatopropyltriethoxysilane (B1197299) nih.govresearchgate.net. These monomers can also act as catalysts for the condensation reaction, eliminating the need for additional catalysts that could negatively affect the imprinting performance nih.gov. The resulting molecularly imprinted polymers (MIPs) can be integrated into nanocomposite materials to create selective adsorbents. For example, a MIP/nanoporous carbon nanocomposite was synthesized for the effective adsorption of heavy metal ions from aqueous solutions mdpi.com. Given that this compound possesses reactive Si-H and Si-F bonds, it has the potential to act as a functional monomer or co-monomer in the synthesis of specialized MIPs and nanocomposites, particularly where the incorporation of fluorine could enhance the material's binding properties or chemical stability.

Advanced Methodologies and Analytical Techniques in Trifluorosilane Research

Experimental Design and Optimization Strategies in Trifluorosilane Chemistry

Experimental design (DoE) is a statistical approach that facilitates the systematic and efficient investigation of multiple factors simultaneously to optimize a process or reaction. mt.comnih.gov In the context of this compound chemistry, DoE is instrumental in identifying the critical parameters that influence reaction outcomes, such as yield, purity, and reaction rate. mdpi.comscielo.org.mx This methodology moves beyond the traditional one-factor-at-a-time (OFAT) approach, which can be time-consuming and may fail to identify optimal conditions due to interactions between variables. nih.govtue.nl

Key to DoE is the selection of factors (input variables) and their levels (the values at which the factors are tested). tue.nl For a hypothetical optimization of a this compound synthesis, these could include parameters like reaction time, temperature, and reactant concentrations. tue.nl A well-designed experiment will then explore the experimental space efficiently, revealing not only the main effects of each factor but also their interactions. nih.gov

Table 1: Illustrative Factors and Responses in a DoE for this compound Synthesis

| Factors (Input Variables) | Levels | Responses (Output Variables) |

| Reaction Temperature (°C) | 40, 60, 80 | This compound Yield (%) |

| Reactant Molar Ratio (HSiCl₃:HF) | 1:2, 1:3, 1:4 | Product Purity (%) |

| Reaction Time (hours) | 1, 2, 3 | By-product Formation (e.g., SiF₄) (%) |

| Catalyst Concentration (mol%) | 0.1, 0.5, 1.0 | Reaction Rate (mol/L·s) |

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques based on the results of DoE. nih.gov It is used to model and analyze problems in which a response of interest is influenced by several variables and the goal is to optimize this response. mt.com RSM generates a model that describes the relationship between the factors and the response, which can then be used to predict the optimal conditions for the synthesis. nih.gov

High-Throughput Screening Approaches for this compound Reactions and Products

High-throughput screening (HTS) is a powerful methodology that allows for the rapid and parallel testing of a large number of chemical reactions or compounds. wikipedia.orgbmglabtech.com In this compound research, HTS can accelerate the discovery of new catalysts, reaction conditions, and materials with desired properties. sigmaaldrich.com This is achieved through the use of robotics, automated liquid handling systems, and sensitive detectors to perform and analyze thousands of experiments in a short period. wikipedia.orgbmglabtech.com

The process typically involves the preparation of microtiter plates with a grid of wells, each containing a different reaction or compound to be tested. wikipedia.org For example, in the search for an optimal catalyst for a specific this compound reaction, a library of potential catalysts can be screened simultaneously under various conditions.

Table 2: Example of a High-Throughput Screening Setup for a this compound Reaction

| Well Plate Format | Number of Reactions | Variables Screened | Detection Method |

| 96-well | 96 | Catalyst type, solvent, temperature | Gas Chromatography (GC) for product analysis |

| 384-well | 384 | Ligand for a metal catalyst, reactant ratio | Mass Spectrometry (MS) for selectivity analysis |

| 1536-well | 1536 | Additives, concentrations | Infrared Thermography for reaction rate (exothermic reactions) mpg.de |

A critical aspect of HTS is the development of a reliable assay to measure the desired outcome. bmglabtech.com This could involve monitoring the formation of a specific product, the consumption of a reactant, or a change in a physical property. The data generated from HTS is then analyzed to identify "hits"—compounds or conditions that exhibit the desired activity. wikipedia.org

In Situ Spectroscopic Monitoring of this compound Reactions and Surface Interactions

In situ spectroscopic techniques are invaluable for gaining real-time insights into the chemical and physical changes that occur during a reaction or process. spectroscopyonline.comnih.gov These methods allow researchers to observe reactants, intermediates, and products as they are formed, providing a deeper understanding of reaction mechanisms and kinetics. nih.govmdpi.com

In the context of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. lookchem.comresearchgate.net It can be used to monitor the gas-phase composition during chemical vapor deposition (CVD) processes involving this compound. For instance, studies have used in situ FTIR to identify this compound as a major by-product in the selective CVD of tungsten from tungsten hexafluoride (WF₆) and silane (B1218182) (SiH₄). osti.gov The technique allows for the real-time tracking of characteristic vibrational bands of this compound and other species. lookchem.com

Table 3: Characteristic Infrared Vibration Bands for Monitoring this compound

| Species | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| This compound (HSiF₃) | ν(SiH) | ~2316 | lookchem.com |

| This compound (HSiF₃) | ν(SiF) | ~1015 | lookchem.com |

| Hexafluorodisiloxane ((SiF₃)₂O) | ν(Si-O-Si) | ~1190 | lookchem.com |

Furthermore, in situ FTIR can be employed to study the surface interactions of this compound with various substrates. researchgate.net For example, during the etching of silicon, the formation of Si-F surface groups can be observed, providing crucial information about the etching mechanism. lookchem.com This real-time monitoring is essential for controlling and optimizing processes like plasma etching and deposition in the semiconductor industry. sustainability-directory.commdpi.comwisconsin.edu

Advanced Data Analysis and Chemometric Methods in Fluorosilane Studies

The large and complex datasets generated from modern analytical techniques in fluorosilane research necessitate the use of advanced data analysis methods, collectively known as chemometrics. ebsco.comresearchgate.net Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from experimental data. ebsco.com

Principal Component Analysis (PCA) is a widely used chemometric technique for exploring and visualizing multivariate data. acs.orgnih.gov In the study of fluorosilanes, PCA can be used to analyze spectroscopic data (e.g., from FTIR or mass spectrometry) to identify patterns and correlations between different samples or reaction conditions. acs.org For instance, PCA of time-of-flight secondary ion mass spectrometry (TOF-SIMS) data from silicon surfaces treated with different organosilanes can reveal correlations between the chemical composition of the surface and the type of adsorbate used. nih.gov

Multivariate analysis techniques are also employed to understand the complex relationships between multiple variables. acs.orgnih.gov For example, in a study on the effect of silicon on plants, multivariate analysis of various biochemical parameters helped to elucidate the mechanisms of silicon's beneficial effects. acs.orgconicet.gov.ar Similarly, in fluorosilane research, these methods can be used to model and predict the properties of materials based on their chemical structure and processing parameters. spectroscopyonline.com The use of these advanced data analysis tools allows researchers to move beyond simple univariate analysis and gain a more comprehensive understanding of the complex chemical systems involving this compound and other fluorosilanes. researchgate.net

Future Perspectives and Emerging Research Avenues for Trifluorosilane

Integration of Artificial Intelligence and Machine Learning in Trifluorosilane Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of silanes, including this compound. jetir.org These computational tools offer a powerful approach to accelerate discovery and optimize processes that were previously reliant on time-consuming trial-and-error experimentation. jetir.orgtandfonline.comnih.gov

Machine learning methods are particularly well-suited for navigating the vast chemical space of silane (B1218182) derivatives and predicting their properties. tandfonline.com For instance, a systematic approach combining molecular dynamics (MD) simulations with ML has been used to rank and identify silane molecules with optimal mechanical strengths. tandfonline.comfigshare.com In one study, a Variational Autoencoder (VAE) was trained on a dataset of over 84,000 silane molecules to create a low-dimensional representation of their structures. tandfonline.comtandfonline.com This was then used to train a quantile random forest (QRF) regression model to predict performance parameters like peak force, demonstrating the power of ML in materials discovery. tandfonline.com

Predicting Reactivity and Properties: Developing models to accurately predict the reactivity of this compound with various substrates and forecast the physical and chemical properties of resulting materials.

Optimizing Reaction Conditions: Using algorithms to sift through vast parameter spaces (temperature, pressure, catalyst choice, solvent) to identify the optimal conditions for this compound synthesis and transformations, thereby improving yield and reducing byproducts. numberanalytics.com

Designing Novel Materials: Employing generative models to design new materials incorporating this compound with tailored electronic, optical, or mechanical properties for specific applications in electronics or materials science.

Computational chemistry, particularly density functional theory (DFT), is a complementary tool that provides deep insights into reaction pathways at the molecular level, helping to elucidate mechanisms and validate the predictions of ML models. numberanalytics.commdpi.com The synergy between AI, ML, and computational modeling is expected to significantly accelerate the pace of innovation in this compound research. rsc.orgnih.gov

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is central to the utility of this compound, particularly in reactions like hydrosilylation, which is a fundamental process for producing organosilicon compounds. acs.orgrsc.orgrsc.org Historically, this field has been dominated by precious metal catalysts, such as those based on platinum, rhodium, and iridium. nih.gov While effective, the high cost and potential for metal contamination in the final products have spurred a search for more sustainable and economical alternatives. nih.gov

Recent advances have focused on the development of catalysts using earth-abundant 3d transition metals like iron, cobalt, and nickel. rsc.orgnih.govresearchgate.net These metals offer a more cost-effective and environmentally friendly approach to catalysis. nih.gov Research has shown that cobalt complexes, for example, can be highly efficient in catalyzing hydrosilylation reactions. acs.org The design of the ligand sphere around the metal center is crucial for controlling the catalyst's activity and selectivity. acs.orgharvard.edu

Key emerging trends in catalysis for this compound transformations include:

Earth-Abundant Metal Catalysts: A major focus is on designing and optimizing catalysts based on metals like iron, cobalt, and nickel for hydrosilylation and other transformations. researchgate.netnih.gov For example, cobalt(I) complexes have been shown to be effective precatalysts for the hydrosilylation of olefins with a range of silanes. acs.org

Heterogeneous Catalysis: The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction mixture), is a significant area of interest. nih.gov This includes supported nanoparticles and single-atom catalysts, which offer easier separation from the reaction products, enhanced stability, and potential for reusability. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling: Palladium catalysis has been successfully employed for C(sp³)—Si bond transformation of polyalkoxy this compound reagents. sioc-journal.cn This Hiyama cross-coupling reaction demonstrates good functional group tolerance and provides a valuable method for constructing trifluoropropyl (hetero)arenes. sioc-journal.cn

Mechanism-Driven Catalyst Design: Detailed mechanistic studies, often aided by computational modeling, are providing a deeper understanding of how these catalysts function. acs.orgpnnl.gov This knowledge allows for the rational design of new and improved catalysts with enhanced performance for specific this compound reactions. harvard.edu

The table below summarizes some recent advancements in catalytic systems relevant to silane transformations.

| Catalyst Type | Metal Center | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Complex | Cobalt(I) | Hydrosilylation of Olefins | Earth-abundant metal, high efficiency at low loadings. | acs.org |

| Homogeneous Complex | Palladium | Hiyama Cross-Coupling | Enables C(sp³)—C(sp²) bond formation with this compound reagents. | sioc-journal.cn |

| Heterogeneous Nanoparticles | Nickel | Hydrosilylation of Alkenes | Earth-abundant, high anti-Markovnikov selectivity, catalyzes tandem isomerization–hydrosilylation. | nih.gov |

| Heterogeneous Catalyst | Cobalt-doped TiO₂ | Hydrosilylation of Alkenes | Highly efficient, solvent-free conditions, easy separation and reusability. | researchgate.net |

Development of Sustainable Synthesis Routes and Green Chemistry Principles for Fluorosilanes

The chemical industry is increasingly adopting the principles of green chemistry, aiming to design products and processes that minimize the use and generation of hazardous substances. yale.eduepa.govecoonline.comsigmaaldrich.com This shift is highly relevant to the production of fluorosilanes, including this compound, where traditional methods can involve hazardous reagents and significant energy consumption. pmarketresearch.comresearchgate.net

Future research is focused on developing more sustainable synthesis routes that align with green chemistry principles such as waste prevention, atom economy, and the use of safer chemicals and renewable feedstocks. yale.eduepa.gov Key areas of development include:

Eco-Friendly Fluorosilanes: There is a significant push to develop fluorosilanes with a low global warming potential (GWP) to meet regulatory requirements and consumer demand for environmentally responsible products. pmarketresearch.com

Innovations in Production: Technological advancements are leading to more sustainable manufacturing processes. pmarketresearch.com Plasma-enhanced chemical vapor deposition (PECVD), for example, allows for the deposition of fluorosilane films with reduced waste and lower energy consumption. pmarketresearch.com Dry modification processes are also being explored as an environmentally friendly and efficient alternative for production. google.com

Safer Reagents and Solvents: Research is moving away from hazardous materials traditionally used in synthesis. researchgate.net The goal is to replace toxic and non-degradable compounds with safer alternatives, such as water or ethanol (B145695) as solvents, where possible. ecoonline.comresearchgate.net

Energy Efficiency: A core principle of green chemistry is to design for energy efficiency by conducting reactions at ambient temperature and pressure whenever feasible. yale.edu The development of highly active catalysts (as discussed in section 8.2) plays a crucial role in lowering the energy requirements for this compound synthesis and transformations.

The application of green chemistry principles not only reduces the environmental footprint of fluorosilane production but also enhances safety and can lead to more economically viable processes. ecoonline.com

Interdisciplinary Applications of this compound in Emerging Technologies

This compound and other fluorosilanes are becoming indispensable in a variety of high-growth, interdisciplinary technology sectors due to their unique chemical properties. pmarketresearch.com Their high reactivity and fluorine content make them valuable precursors and materials for advanced applications. cymitquimica.com

Emerging applications are primarily concentrated in the following areas:

Semiconductor and Electronics Industry: The relentless drive for smaller, faster, and more efficient electronic components has significantly boosted the demand for high-purity fluorosilanes. pmarketresearch.com this compound is used in the deposition of silicon-based films and as a precursor for fluorinated silicon compounds, which are critical in fabricating microchips. cymitquimica.com It has also been identified as a material for developing faster dielectrics, which are essential for the next generation of integrated circuits. cambridge.org

Automotive Sector and Electric Vehicles (EVs): The automotive industry utilizes fluorosilanes for producing durable coatings and sealants that protect vehicles from weathering and corrosion. dataintelo.com In the rapidly expanding EV market, these materials are crucial for enhancing the longevity and performance of components, including battery systems. pmarketresearch.com

Advanced Materials and Coatings: Fluorosilanes are prized for their ability to create surfaces with specific properties like water-repellency (hydrophobicity) and chemical resistance. dataintelo.comdakenchem.com These properties are leveraged to produce high-performance coatings for construction, aerospace, and consumer electronics, enhancing product durability and reducing maintenance needs. dataintelo.com

Energy Applications: In the renewable energy sector, silanes are critical for the manufacturing of solar cells. dataintelo.com The unique properties of fluorosilanes make them candidates for improving the efficiency and durability of photovoltaic devices. ontosight.aiontosight.ai

The table below highlights key emerging applications for this compound and related fluorosilanes.

| Technology Sector | Specific Application | Function of this compound/Fluorosilane | Reference |

|---|---|---|---|

| Electronics | Semiconductor Manufacturing | Precursor for silicon-based film deposition. | cymitquimica.com |

| Electronics | Advanced Dielectrics | Used to create low-dielectric constant materials for faster microchips. | cambridge.org |

| Automotive/EVs | Protective Coatings & Sealants | Improves durability and performance of components. | pmarketresearch.comdataintelo.com |

| Materials Science | High-Performance Coatings | Imparts hydrophobicity and chemical resistance to surfaces. | dataintelo.comdakenchem.com |

| Energy | Photovoltaic Devices | Potential use in improving efficiency and durability of solar cells. | ontosight.ai |

As research continues to uncover new synthetic methods and a deeper understanding of its properties, the range of applications for this compound is expected to expand further into new and exciting technological frontiers.

Q & A

Q. What safety protocols are critical when handling Trifluorosilane in laboratory settings?

this compound requires stringent safety measures due to its reactivity and potential toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- First Aid: In case of exposure, immediately rinse affected areas with water and seek medical attention, providing the safety data sheet to healthcare providers .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Microwave Spectroscopy: Used to analyze internal rotation barriers and torsional frequencies. For example, CF₃SiF₃ (a derivative) exhibits a torsional frequency of ~50 cm⁻¹ in the far-infrared range, critical for understanding rotational dynamics .

- Infrared (IR) Spectroscopy: Identifies Si-H and Si-F stretching vibrations (~2100 cm⁻¹ and ~800 cm⁻¹, respectively) .

- Nuclear Magnetic Resonance (NMR): Limited utility due to fluorine’s quadrupolar relaxation but useful for tracking silicon environments in derivatives.

Q. How can researchers synthesize this compound, and what are common impurities?

- Synthesis: Typically produced via gas-phase reactions of silicon tetrafluoride (SiF₄) with hydrogen at high temperatures (e.g., 500–700°C).

- Impurities: Trace amounts of SiF₄, HF, or siloxanes may form. Purification involves cryogenic distillation or chemical trapping of byproducts .

Advanced Research Questions

Q. How do computational methods (e.g., semiempirical models) predict this compound’s thermodynamic properties?

Semiempirical methods like PM3 and MNDO calculate enthalpy (ΔHf) and entropy (S°) using parameters derived from experimental data. For example:

| Property | Calculated Value | Experimental Value | Source |

|---|---|---|---|

| ΔHf (kcal/mol) | -287.0 | -280.2 | |

| Si-F Bond Length (Å) | 1.562 | 1.552–1.580 |

Discrepancies arise from approximations in electron correlation effects. Hybrid DFT (e.g., B3LYP) improves accuracy but requires higher computational resources .

Q. How can contradictions in experimental data (e.g., reaction yields or stability) be resolved?

- Triangulation: Cross-reference data from multiple techniques (e.g., compare thermodynamic stability via calorimetry and computational models) .

- Error Analysis: Quantify uncertainties in instrumentation (e.g., ±0.5 kcal/mol in calorimetry) and replicate experiments under controlled conditions .

- Contextual Factors: Assess variables like trace moisture (which hydrolyzes HSiF₃ to HF and SiO₂) or temperature gradients .

Q. What mechanistic insights explain this compound’s reactivity in inorganic synthesis?

- Nucleophilic Substitution: HSiF₃ reacts with electrophiles (e.g., alkyl halides) via Si-H bond cleavage, forming Si-F stabilized intermediates .

- Redox Behavior: Acts as a reducing agent in reactions with transition metal complexes, transferring hydride or fluoride ions. Kinetic studies using stopped-flow spectroscopy reveal rate constants (k) of ~10³ M⁻¹s⁻¹ for such reactions .

Q. How can this compound’s deposition parameters be optimized for semiconductor applications?

Q. What methodologies validate this compound’s role in novel material synthesis?

- X-ray Diffraction (XRD): Confirms crystallinity in silicon-fluorine alloys.

- X-ray Photoelectron Spectroscopy (XPS): Quantifies surface Si-F bonding (binding energy ~102–104 eV for Si 2p) .

- Density Functional Theory (DFT): Models reaction pathways for HSiF₃ with graphene or metal oxides, predicting adsorption energies (e.g., −1.2 eV on Au surfaces) .

Featured Recommendations